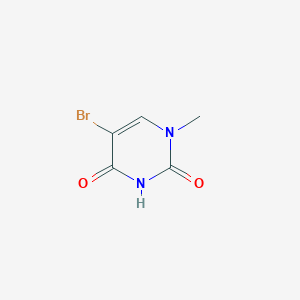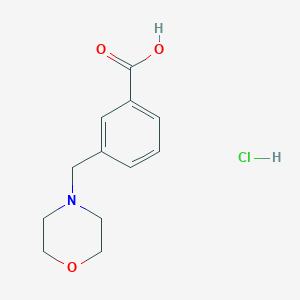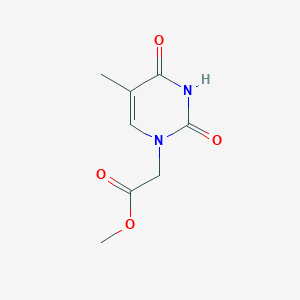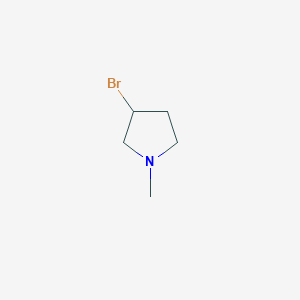
3-Bromo-1-methylpyrrolidine
Descripción general
Descripción
3-Bromo-1-methylpyrrolidine is a heterocyclic organic compound with the molecular formula C5H10BrN It is a derivative of pyrrolidine, where a bromine atom is substituted at the third position and a methyl group is attached to the nitrogen atom
Aplicaciones Científicas De Investigación
3-Bromo-1-methylpyrrolidine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting neurological and psychiatric disorders.
Biological Studies: It is employed in studies investigating the biological activity of pyrrolidine derivatives and their potential therapeutic effects.
Industrial Applications: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
While there isn’t specific information available on the future directions of 3-Bromo-1-methylpyrrolidine, pyrrolidine derivatives have been widely used in drug discovery due to their versatility . This suggests that this compound could potentially be used in the development of new biologically active compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Bromo-1-methylpyrrolidine can be synthesized through several methods. One common approach involves the bromination of 1-methylpyrrolidine. This reaction typically uses bromine or a bromine-containing reagent under controlled conditions to achieve selective bromination at the third position of the pyrrolidine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process. The use of catalysts and specific solvents can further enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromo-1-methylpyrrolidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized products.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 1-methylpyrrolidine.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are employed.
Major Products:
Nucleophilic Substitution: Products include azido, thiocyanato, and amino derivatives of 1-methylpyrrolidine.
Oxidation: Products include N-oxides and other oxidized forms.
Reduction: The major product is 1-methylpyrrolidine.
Comparación Con Compuestos Similares
1-Methylpyrrolidine: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
3-Bromo-1-ethylpyrrolidine: Similar structure but with an ethyl group instead of a methyl group, affecting its steric and electronic properties.
3-Bromo-1-methylpiperidine: Contains a six-membered ring instead of a five-membered ring, influencing its chemical reactivity and biological activity.
Uniqueness: 3-Bromo-1-methylpyrrolidine is unique due to the presence of both a bromine atom and a methyl group, which confer distinct reactivity and biological properties. The bromine atom allows for selective functionalization, while the methyl group enhances the compound’s stability and lipophilicity.
Propiedades
IUPAC Name |
3-bromo-1-methylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrN/c1-7-3-2-5(6)4-7/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUYTHOKJZSZQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30547751 | |
| Record name | 3-Bromo-1-methylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30547751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10603-45-9 | |
| Record name | 3-Bromo-1-methylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30547751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




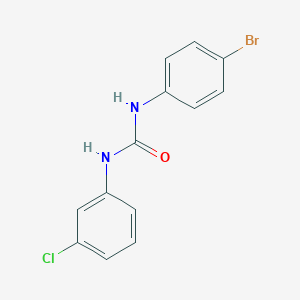

![N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylurea](/img/structure/B177594.png)

![methyl N-[(2S)-1-[[(2S,3S)-4-[[[(2S)-2-(ethoxycarbonylamino)-3-methylbutanoyl]amino]-[[4-(1,3-thiazol-2-yl)phenyl]methyl]amino]-3-hydroxy-1-phenylbutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B177597.png)

